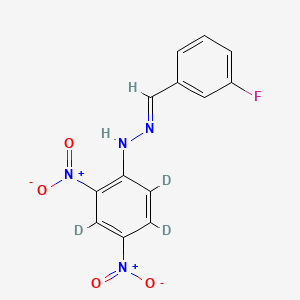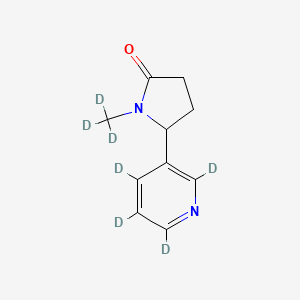
AChE-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE-IN-12 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-12 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. This reaction is mediated by manganese(III) acetate, resulting in the formation of dihydrofuran-piperazine hybrid compounds . The reaction conditions generally include:
Solvent: Acetic acid
Temperature: Room temperature to reflux
Catalyst: Manganese(III) acetate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
AChE-IN-12 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Applications De Recherche Scientifique
AChE-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibition and enzyme kinetics.
Biology: Investigated for its effects on cholinergic neurotransmission and potential neuroprotective properties.
Medicine: Explored as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening tools for acetylcholinesterase inhibitors
Mécanisme D'action
AChE-IN-12 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets involved include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
Uniqueness
AChE-IN-12 is unique in its structural features and binding affinity compared to other acetylcholinesterase inhibitors. While compounds like Donepezil and Rivastigmine are well-known for their clinical use, this compound offers a different chemical scaffold that may provide advantages in terms of selectivity and potency .
Conclusion
This compound is a promising compound with significant potential in the field of medicinal chemistry. Its unique properties and diverse applications make it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C33H41NO7 |
|---|---|
Poids moléculaire |
563.7 g/mol |
Nom IUPAC |
(E)-1-(3,6-dihydroxy-2,4-dimethoxyphenyl)-3-[4-[6-[ethyl-[(2-methoxyphenyl)methyl]amino]hexoxy]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C33H41NO7/c1-5-34(23-25-12-8-9-13-29(25)38-2)20-10-6-7-11-21-41-26-17-14-24(15-18-26)16-19-27(35)31-28(36)22-30(39-3)32(37)33(31)40-4/h8-9,12-19,22,36-37H,5-7,10-11,20-21,23H2,1-4H3/b19-16+ |
Clé InChI |
XDNYGLJUAXNCNY-KNTRCKAVSA-N |
SMILES isomérique |
CCN(CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2O)OC)O)OC)CC3=CC=CC=C3OC |
SMILES canonique |
CCN(CCCCCCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)O)OC)CC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)

![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)


![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)





![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)
